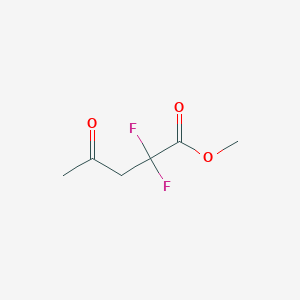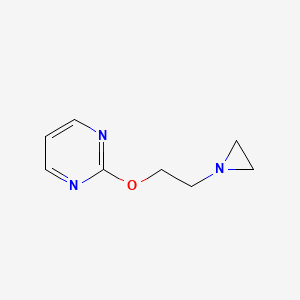
Methyl 2,2-difluoro-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-4-oxopentanoate is an organic compound with the molecular formula C6H8F2O3 It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-difluoro-4-oxopentanoate can be synthesized through the reaction of 2,2-difluoro-4-oxopentanoic acid with methanol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial during production due to the potential hazards associated with handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of fluorinated alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of substituted fluorinated esters or other derivatives.
Scientific Research Applications
Methyl 2,2-difluoro-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-4-oxopentanoate involves its interaction with various molecular targets The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors The keto group plays a crucial role in its chemical behavior, enabling it to participate in various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-3-oxopentanoate
- Ethyl 2,2-difluoro-4-oxopentanoate
- Methyl 2,2-difluoro-4-oxobutanoate
Uniqueness
Methyl 2,2-difluoro-4-oxopentanoate stands out due to its specific molecular structure, which includes both fluorine atoms and a keto group. This combination imparts unique reactivity and potential for diverse applications compared to other similar compounds. Its distinct properties make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
methyl 2,2-difluoro-4-oxopentanoate |
InChI |
InChI=1S/C6H8F2O3/c1-4(9)3-6(7,8)5(10)11-2/h3H2,1-2H3 |
InChI Key |
MQDVDVNVCBFPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)



